molecular formula C12H9Cl2NO B8424131 6,7-dichloro-2,3,4,9-tetrahydro-1H-carbazol-1-one

6,7-dichloro-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B8424131
M. Wt: 254.11 g/mol
InChI Key: AJXKPHCJOVHXJK-UHFFFAOYSA-N
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Patent
US08987319B2

Procedure details

To a solution of tert-butyl 6,7-dichloro-1-oxo-3,4-dihydro-1H-carbazole-9(2H)-carboxylate (1.4 g, 3.9 mmol) in DCM (20 mL), cooled to 0° C., was added TFA (2 mL). The reaction mixture was stirred at 0° C. for 1 h, neutralized with saturated NaHCO3 (15 mL) and extracted with DCM (2×15 mL). The combined organic extracts were dried over Na2SO4 and concentrated under reduced pressure to afford the title compound as a white solid (850 mg, 85%). 1H NMR (500 MHz, CDCl3, δ in ppm) 8.87 (bs, 1H), 7.75 (s, 1H), 7.55 (s, 1H), 2.98 (t, J=6.0 Hz, 2H), 2.68 (t, J=6.0 Hz, 2H), 2.30-2.25 (m, 2H).
Name
tert-butyl 6,7-dichloro-1-oxo-3,4-dihydro-1H-carbazole-9(2H)-carboxylate
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:12](=[CH:13][C:14]=1[Cl:15])[N:11](C(OC(C)(C)C)=O)[C:10]1[C:9](=[O:23])[CH2:8][CH2:7][CH2:6][C:5]2=1.C(O)(C(F)(F)F)=O.C([O-])(O)=O.[Na+]>C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]2[C:12](=[CH:13][C:14]=1[Cl:15])[NH:11][C:10]1[C:9](=[O:23])[CH2:8][CH2:7][CH2:6][C:5]2=1 |f:2.3|

Inputs

Step One
Name
tert-butyl 6,7-dichloro-1-oxo-3,4-dihydro-1H-carbazole-9(2H)-carboxylate
Quantity
1.4 g
Type
reactant
Smiles
ClC=1C=C2C=3CCCC(C3N(C2=CC1Cl)C(=O)OC(C)(C)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C2C=3CCCC(C3NC2=CC1Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 850 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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